molecular formula C15H14N4O5S B2848982 2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide CAS No. 303998-70-1

2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide

Cat. No. B2848982
CAS RN: 303998-70-1
M. Wt: 362.36
InChI Key: YTHPMJUMUFERMU-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide (NBT) is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. NBT has been used as a tool in a variety of scientific research applications, including enzyme inhibition, drug delivery, and protein structure determination. This compound is of particular interest due to its ability to interact with a variety of biological molecules, including enzymes, and its ability to act as a prodrug.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been recognized for their potent antioxidant properties. The presence of the thiazole ring in HMS570O08 suggests potential antioxidant activity, which can be crucial in preventing oxidative stress-related diseases .

Antimicrobial and Antifungal Applications

Compounds with a thiazole moiety, such as HMS570O08, have shown significant antimicrobial and antifungal activities. This makes them valuable in the development of new antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Effects

The thiazole ring is associated with anti-inflammatory and analgesic effects. HMS570O08 could be explored for its efficacy in reducing inflammation and pain, contributing to the treatment of chronic inflammatory diseases .

Antitumor and Cytotoxic Activity

HMS570O08 may exhibit antitumor and cytotoxic activities, making it a candidate for cancer research. Thiazole derivatives have been used to synthesize compounds that show cytotoxicity against various human tumor cell lines .

Neuroprotective Properties

Thiazoles are known to possess neuroprotective properties. HMS570O08 could be investigated for its potential role in protecting neuronal cells against damage, which is beneficial in neurodegenerative diseases .

Antiviral and Anti-HIV Activity

The compound’s structure suggests possible applications in antiviral and anti-HIV drug development. Thiazole derivatives have been effective against a range of viruses, including HIV, offering a pathway for new treatments .

Antidiabetic Potential

Thiazole compounds have shown promise in antidiabetic drug development. HMS570O08 might be used to explore new therapeutic avenues for managing diabetes through its potential to modulate blood sugar levels .

Agricultural Applications

As a derivative of thiazole, HMS570O08 could be utilized in agriculture. Thiazoles have been used in the synthesis of fungicides and biocides, suggesting potential use in crop protection and yield enhancement .

properties

IUPAC Name

2-[(E)-(4-nitrophenyl)methoxyiminomethyl]-3-oxo-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c1-10(20)13(14(21)18-15-16-6-7-25-15)8-17-24-9-11-2-4-12(5-3-11)19(22)23/h2-8,13H,9H2,1H3,(H,16,18,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHPMJUMUFERMU-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.